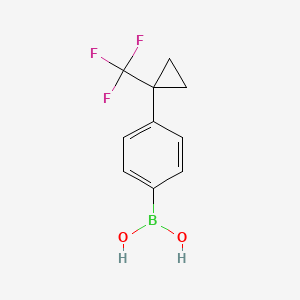

(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

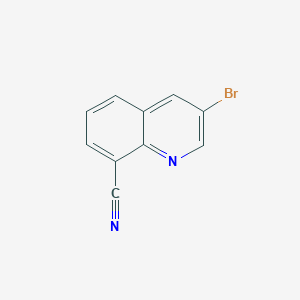

(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is a chemical compound with the CAS Number: 1431616-41-9. It has a molecular weight of 229.99 and its IUPAC name is (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are commonly used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a storage temperature of 2-8°C .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

4-(Trifluoromethyl)phenylboronic acid: serves as a versatile reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why it’s significant:

- Applications : Researchers use it for site-selective SM cross-coupling reactions, direct arylation reactions, and tandem-type Pd(II)-catalyzed oxidative Heck reactions. These applications find use in synthetic chemistry and materials science .

Ni(II) Pincer Complexes and Pd(II) Pyridoxal Hydrazone Metallacycles

- Application : 4-(Trifluoromethyl)phenylboronic acid contributes to the preparation of these complexes, which serve as catalysts in SM cross-coupling reactions. These catalysts play a crucial role in designing efficient and selective transformations .

Functional PBA-BODIPY Dyes

- Application : Researchers have synthesized modular and functional PBA-BODIPY dyes by merging the versatility of 3,5-dichloro-BODIPY derivatives with the receptor ability of the PBA moiety. These dyes find use in fluorescence imaging and sensing applications .

Protodeboronation for Indolizidine Synthesis

- Application : Using 4-(Trifluoromethyl)phenylboronic acid , researchers achieved efficient protodeboronation to synthesize indolizidine compounds. This method provides access to structurally diverse molecules with potential biological activity .

Safety and Hazards

The compound has been classified as harmful if swallowed (H302) according to the available safety information . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if adverse effects are experienced .

Mechanism of Action

Target of Action

The primary target of the compound (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This occurs through the Suzuki–Miyaura cross-coupling reaction, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign

properties

IUPAC Name |

[4-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILYOGIQBGTATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)